2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-methoxybenzylidene)acetohydrazide
Description
2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-methoxybenzylidene)acetohydrazide is a synthetic hydrazide derivative characterized by a biphenyloxy core linked to an acetohydrazide moiety, which is further functionalized with a 2-methoxy-substituted benzylidene group. Its molecular formula is C22H20N2O4 (average mass: 376.412 g/mol), and it exhibits structural versatility due to the presence of aromatic and hydrogen-bonding groups . This compound is synthesized via acid-catalyzed condensation of 2-(biphenyl-4-yloxy)acetohydrazide with 2-methoxybenzaldehyde, a method consistent with analogous hydrazide derivatives .
Properties
CAS No. |
303085-21-4 |
|---|---|
Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-(4-phenylphenoxy)acetamide |
InChI |
InChI=1S/C22H20N2O3/c1-26-21-10-6-5-9-19(21)15-23-24-22(25)16-27-20-13-11-18(12-14-20)17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
NVOBKVFSMBEIKA-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide typically involves a multi-step process. One common method starts with the preparation of the biphenyl-4-yloxyacetohydrazide intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under reflux conditions in the presence of an acid catalyst to form the final product. The reaction conditions often include solvents such as ethanol or methanol, and the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The biphenyl and methoxybenzylidene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-yloxyacetohydrazide oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(2-methoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The biphenyl and methoxybenzylidene groups can interact with enzymes and receptors, modulating their activity. The acetohydrazide moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Position on the Benzylidene Group
- 4-Methoxy Analog (CAS 303064-43-9): The positional isomer with a 4-methoxybenzylidene group (vs. 2-methoxy in the target compound) exhibits distinct electronic and steric effects. Melting points and solubility profiles differ significantly due to altered crystal packing and polarity .
- 4-Chloro Derivative (Compound 4f in ) : Substitution with an electron-withdrawing chlorine atom at the benzylidene’s para position reduces electron density on the hydrazone linkage, which may influence reactivity in biological systems .
Core Modifications
- This derivative showed 84% yield and distinct anticancer activity in vitro .
- Benzothiazole-Thio Derivatives () : Introducing a benzothiazole-thio group (e.g., 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide) modifies electronic properties and bioactivity. These compounds demonstrated selective cytotoxicity against glioma (C6) and colorectal (HT-29) cancer cell lines .
Spectral and Analytical Data
- IR Spectroscopy : The target compound shows characteristic peaks at ~1669 cm<sup>−1</sup> (C=O stretch) and ~3425 cm<sup>−1</sup> (N-H stretch), consistent with hydrazide derivatives. The 2-methoxybenzylidene group exhibits aromatic C-O-C stretching at ~1250 cm<sup>−1</sup> .
- <sup>1</sup>H NMR : The 2-methoxy substituent produces a singlet at δ 3.85 ppm for the methoxy protons, while the biphenyloxy protons resonate as a multiplet at δ 6.99–7.93 ppm .
Biological Activity
The compound 2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-methoxybenzylidene)acetohydrazide is a hydrazone derivative that has garnered interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 361.44 g/mol. The structure features a biphenyl moiety linked to a methoxybenzylidene group through an acetohydrazide functional group.
1. Anticancer Activity
Recent studies have investigated the anticancer potential of similar hydrazone derivatives. For instance, compounds with structural similarities were tested against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.10 ± 0.40 | |
| Compound B | HepG2 | 6.19 ± 0.50 | |
| Compound C | HCT116 | 22.08 ± 0.10 |
These studies indicated that modifications in the hydrazone structure can significantly enhance cytotoxicity against cancer cells, suggesting that 2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-methoxybenzylidene)acetohydrazide may exhibit similar or improved activity.
2. Antimicrobial Activity
Hydrazones are known for their antimicrobial properties. A study evaluated the antimicrobial efficacy of various hydrazone derivatives against bacteria and fungi. The results showed that certain derivatives exhibited notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.
This suggests that 2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-methoxybenzylidene)acetohydrazide could also possess antimicrobial properties worthy of further investigation.
3. Antioxidant Activity
The antioxidant activity of hydrazone compounds is often assessed using various assays such as DPPH radical scavenging and ABTS assay. Compounds structurally related to 2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-methoxybenzylidene)acetohydrazide demonstrated significant free radical scavenging abilities.
These findings indicate a potential for antioxidant activity in 2-((1,1'-Biphenyl)-4-yloxy)-N'-(2-methoxybenzylidene)acetohydrazide , which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
A recent case study focused on the synthesis and biological evaluation of similar hydrazone compounds indicated that structural modifications significantly influence their biological activities. The study found that compounds with electron-withdrawing groups showed enhanced anticancer activity compared to those with electron-donating groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
